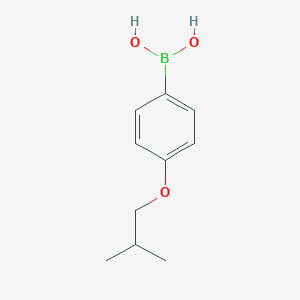

4-Isobutoxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIPLLNDFCCBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584553 | |

| Record name | [4-(2-Methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153624-44-3 | |

| Record name | [4-(2-Methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153624-44-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Isobutoxyphenylboronic Acid from Trimethyl Borate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-isobutoxyphenylboronic acid, a valuable building block in organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The primary focus of this document is the synthesis route commencing from trimethyl borate and an appropriate Grignard reagent. This guide includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of the synthetic process.

Introduction

This compound is an important organoboron compound frequently utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its utility lies in the ability to introduce the 4-isobutoxyphenyl moiety into a diverse range of molecular scaffolds, a common structural motif in biologically active compounds. The synthesis described herein follows a well-established and robust methodology involving the formation of an aryl Grignard reagent, followed by its reaction with trimethyl borate and subsequent hydrolysis to yield the target boronic acid.

Overall Synthesis Pathway

The synthesis of this compound is a two-step process. The first step involves the preparation of the Grignard reagent from 4-bromo-isobutylbenzene. The second step is the reaction of this Grignard reagent with trimethyl borate, followed by acidic workup to produce the final product.

Caption: Overall reaction scheme for the synthesis of this compound.

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties of the reactants and the final product is provided in the table below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 4-Bromo-isobutylbenzene | C₁₀H₁₃Br | 213.11 | Colorless to pale yellow liquid | -19 | 237 | 1.24 |

| Trimethyl borate | C₃H₉BO₃ | 103.91 | Colorless liquid | -34 | 68-69 | 0.932 |

| This compound | C₁₀H₁₅BO₃ | 194.04 | White solid | 99-104 | Not available | Not available |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the precursor, 4-bromo-isobutylbenzene, and the target molecule, this compound.

Synthesis of 4-Bromo-isobutylbenzene (Precursor)

The starting material, 4-bromo-isobutylbenzene, can be synthesized via bromination of isobutylbenzene.[1]

Materials:

-

Isobutylbenzene

-

Bromine (Br₂) or another suitable brominating agent

-

Iron(III) bromide (FeBr₃) or iron filings as a catalyst

-

Dichloromethane (CH₂Cl₂) or another suitable solvent

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isobutylbenzene in the chosen solvent.

-

Add the catalyst (e.g., iron filings).

-

Cool the mixture in an ice bath.

-

Slowly add bromine dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction to stir at room temperature until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by adding a sodium bisulfite solution to remove excess bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure 4-bromo-isobutylbenzene.

Synthesis of this compound

The following protocol is adapted from a known procedure for the synthesis of 4-isobutylphenylboronic acid.

Materials:

-

4-Bromo-isobutylbenzene (28.15 mmol, 6.0 g)

-

Magnesium turnings (28.15 mmol, 0.68 g)

-

Iodine (a single crystal)

-

Anhydrous tetrahydrofuran (THF), 75 mL

-

Trimethyl borate (28.15 mmol, 2.93 g)

-

Anhydrous diethyl ether, 50 mL

-

10% aqueous hydrochloric acid (HCl), 100 mL

-

1M aqueous sodium hydroxide (NaOH), 3 x 100 mL

-

Dilute hydrochloric acid

-

Diethyl ether for extraction

-

Hexanes for crystallization

Procedure:

Part 1: Grignard Reagent Formation

-

To a suspension of magnesium turnings (0.68 g) in 50 mL of anhydrous THF under an argon atmosphere, add a crystal of iodine.

-

A solution of 4-bromo-isobutylbenzene (6.0 g) in 25 mL of anhydrous THF is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional hour.

-

The reaction mixture is then cooled to room temperature.

Part 2: Reaction with Trimethyl Borate and Hydrolysis

-

In a separate flask, a solution of trimethyl borate (2.93 g) in 50 mL of anhydrous diethyl ether is cooled to -78 °C under an argon atmosphere.

-

The freshly prepared Grignard reagent is added in portions over 15 minutes to the cold trimethyl borate solution.

-

The resulting solution is stirred at -78 °C for 30 minutes.

-

The reaction mixture is then allowed to warm to room temperature and stirred for an additional 90 minutes.

-

10% aqueous hydrochloric acid (100 mL) is added to the reaction mixture.

Part 3: Work-up and Purification

-

After stirring for 10 minutes, the solution is extracted with diethyl ether (3 x 100 mL).

-

The combined ether extracts are then extracted with 1M sodium hydroxide solution (3 x 100 mL).

-

The aqueous extracts are combined and acidified to pH 2 with dilute hydrochloric acid.

-

The acidified aqueous layer is extracted with diethyl ether (3 x 100 mL).

-

The combined ether extracts are washed once with water (100 mL), dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

-

The resulting white solid is purified by crystallization from an ether/hexanes mixture to afford this compound.

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data

The yield of chemical reactions can be influenced by various factors including the purity of reagents and the precise control of reaction conditions. The table below summarizes the reported and typical yields for the synthesis of arylboronic acids via the Grignard method.

| Product | Starting Material | Method | Reported Yield (%) | Reference |

| This compound | 4-Bromo-isobutylbenzene | Grignard Reaction | 46 | [Bristol-Myers Squibb Co. US5514696] |

| Arylboronic acids (general) | Aryl halides | Grignard Reaction | 50-70 | [WO1999064428A1][2] |

| Phenylboronic acid | Bromobenzene | Grignard Reaction | >60 | [CN1718580A][3] |

| Methylboronic acid | Methylmagnesium bromide | Grignard Reaction | 62-73 | [4] |

Conclusion

The synthesis of this compound from trimethyl borate via a Grignard reagent is a reliable and well-documented procedure. This guide provides the necessary details for researchers to successfully perform this synthesis in a laboratory setting. Careful attention to anhydrous conditions during the formation and reaction of the Grignard reagent is critical for achieving good yields. The provided protocols and data serve as a valuable resource for chemists engaged in the synthesis of complex organic molecules.

References

Spectroscopic Characterization of 4-Isobutoxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used to characterize 4-isobutoxyphenylboronic acid. It is designed to be a valuable resource for researchers and professionals in drug development and related scientific fields. This document details experimental protocols and summarizes key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.73 | d | 2H | Ar-H (ortho to B(OH)₂) |

| 6.89 | d | 2H | Ar-H (ortho to OCH₂) |

| 3.75 | d | 2H | O-CH₂ -CH |

| 2.05 | m | 1H | CH₂-CH -(CH₃)₂ |

| 1.01 | d | 6H | CH-(CH₃ )₂ |

Experimental Protocol: ¹H NMR Spectroscopy

A general procedure for obtaining the ¹H NMR spectrum of a boronic acid sample is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical as boronic acids can undergo dehydration to form boroxines, which can lead to complex and poorly resolved spectra. Running the NMR in d₄-methanol can sometimes provide clearer spectra.

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Acquire the spectrum at room temperature.

-

Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~162 | C -O |

| ~137 | C -B |

| ~130 | Ar-C H (ortho to B(OH)₂) |

| ~114 | Ar-C H (ortho to OCH₂) |

| ~75 | O-C H₂ |

| ~29 | C H-(CH₃)₂ |

| ~19 | -C H₃ |

Note: The above data is based on typical chemical shift ranges for similar compounds, as specific experimental data for this compound was not available in the searched literature.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in a deuterated solvent.

-

Instrument Setup:

-

Use a high-field NMR spectrometer.

-

Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

A greater number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to ¹H NMR spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Strong, Broad | O-H stretch (boronic acid, often H-bonded) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Strong | Aliphatic C-H stretch (isobutyl group) |

| ~1610, 1580 | Medium-Strong | Aromatic C=C stretch |

| ~1380-1340 | Strong | B-O stretch |

| ~1250 | Strong | Aryl ether C-O stretch |

Note: The exact peak positions can vary based on the sample preparation method and the physical state of the sample.

Experimental Protocol: Solid-State FT-IR Spectroscopy (Thin Film Method)

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 195.11870 |

| [M+Na]⁺ | 217.10064 |

| [M-H]⁻ | 193.10414 |

Experimental Protocol: Mass Spectrometry

A general procedure for obtaining a mass spectrum is as follows:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental formula.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of the aromatic system.

Table 5: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) |

| Ethanol | ~225, ~275 |

Note: The absorption maxima are estimated based on data for similar phenylboronic acid derivatives. The exact values can be influenced by the solvent used.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax).

-

Application in Suzuki Coupling: A Mechanistic Overview

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. This reaction forms a new carbon-carbon bond between the aryl group of the boronic acid and an organic halide.

Caption: Catalytic cycle of the Suzuki coupling reaction.

The Suzuki coupling reaction is a powerful tool for the synthesis of biaryl compounds, which are important scaffolds in many pharmaceutical agents.[1][2][3][4] The reaction typically involves an oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1][2][3][4]

References

Technical Guide to the Spectroscopic Analysis of 4-Isobutoxyphenylboronic Acid by NMR

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-isobutoxyphenylboronic acid. Due to the limited availability of specific experimental data in public-access databases, this guide presents predicted NMR data based on established principles of NMR spectroscopy. It also includes a generalized experimental protocol for the acquisition of NMR data for arylboronic acids.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons of the isobutoxy group and the para-substituted aromatic ring. The chemical shifts are influenced by the electron-donating nature of the isobutoxy group and the electron-withdrawing nature of the boronic acid group.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-a | ~1.02 | Doublet | ~6.8 |

| H-b | ~2.05 | Multiplet (septet or nonet) | ~6.7 |

| H-c | ~3.78 | Doublet | ~6.5 |

| H-d | ~6.95 | Doublet | ~8.7 |

| H-e | ~7.80 | Doublet | ~8.7 |

| B(OH)₂ | 4.0 - 8.0 | Broad Singlet | N/A |

Note: The chemical shift of the B(OH)₂ protons is highly variable and dependent on solvent, concentration, and temperature. It may also exchange with residual water in the solvent.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are predicted based on the electronic environment of each carbon atom. The carbon atom directly attached to the boron (C-4) may exhibit a broad signal or be difficult to observe due to the quadrupolar nature of the boron nucleus.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-a | ~19.2 |

| C-b | ~28.5 |

| C-c | ~74.8 |

| C-1 | ~162.5 |

| C-2, C-6 | ~114.5 |

| C-3, C-5 | ~137.0 |

| C-4 | (broad or not observed) |

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the atom numbering corresponding to the predicted NMR data in the tables above.

Caption: Structure of this compound with NMR assignments.

Experimental Protocol for NMR Spectroscopy of Arylboronic Acids

A general protocol for acquiring high-quality NMR spectra of arylboronic acids is outlined below. It is important to note that boronic acids can form cyclic anhydrides (boroxines), which can lead to complex or broad NMR spectra. The choice of solvent and sample preparation are critical to obtaining interpretable data.

4.1. Sample Preparation

-

Analyte: Use 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR. The sample should be dry, as moisture can facilitate the formation of boroxines.

-

Solvent Selection:

-

Deuterated Chloroform (CDCl₃): A common solvent, but solubility may be limited. Boroxine formation can sometimes be observed.

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆): Generally provides good solubility for boronic acids and can help to break up oligomeric species. The residual water peak in DMSO-d₆ can exchange with the B(OH)₂ protons.

-

Deuterated Methanol (CD₃OD): Often recommended for boronic acids as it can form the dimethyl boronate ester in situ, which typically gives sharp, well-resolved spectra.

-

-

Procedure:

-

Accurately weigh the boronic acid sample and place it in a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Cap the NMR tube and gently agitate or sonicate until the sample is fully dissolved.

-

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition Parameters:

-

Number of Scans (ns): Typically 16 to 64 scans are sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

-

Spectral Width (sw): A spectral width of at least 12 ppm is recommended to cover the full range of expected chemical shifts.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) should be used.

-

Number of Scans (ns): A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Spectral Width (sw): A spectral width of approximately 220-240 ppm is standard for organic molecules.

-

4.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

By following this guide, researchers can effectively predict and acquire the NMR spectra of this compound, facilitating its identification and characterization in various research and development applications.

Crystal Structure Analysis of Isobutoxyphenylboronic Acid Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutoxyphenylboronic acid isomers are of significant interest in medicinal chemistry and materials science. Their utility in applications such as Suzuki-Miyaura coupling and as building blocks for sensors and biologically active compounds is intrinsically linked to their three-dimensional structure. This technical guide provides a comprehensive overview of the crystal structure analysis of ortho-, meta-, and para-isobutoxyphenylboronic acid. We present a comparative analysis of the crystallographic data for the ortho- and para-isomers, detail the experimental protocols for single-crystal X-ray diffraction, and note the current state of structural determination for the meta-isomer. This document is intended to serve as a core resource for researchers engaged in the study and application of these versatile chemical entities.

Introduction

Phenylboronic acids and their derivatives are a cornerstone of modern organic synthesis and materials science. The introduction of an isobutoxy substituent onto the phenyl ring imparts specific steric and electronic properties that can influence crystal packing, solubility, and reactivity. Understanding the precise solid-state arrangement of the ortho-, meta-, and para-isomers of isobutoxyphenylboronic acid is crucial for rational drug design, polymorphism screening, and the development of novel materials with tailored properties. This guide synthesizes the available crystallographic data to provide a clear and detailed comparison of these isomers.

Comparative Crystallographic Data

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the atomic arrangement within a crystalline solid. To date, the crystal structures for ortho- and para-isobutoxyphenylboronic acid have been elucidated. However, it is important to note that a single-crystal XRD structure for meta-isobutoxyphenylboronic acid has not yet been reported in the literature.

The crystallographic data for the known isomers are summarized below for direct comparison.

Table 1: Crystallographic Data and Structure Refinement for Isobutoxyphenylboronic Acid Isomers

| Parameter | ortho-Isobutoxyphenylboronic Acid | para-Isobutoxyphenylboronic Acid |

| Empirical Formula | C₁₀H₁₅BO₃ | C₁₀H₁₅BO₃ |

| Formula Weight | 194.04 | 194.04 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | Data from publication | Data from publication |

| b (Å) | Data from publication | Data from publication |

| c (Å) | Data from publication | Data from publication |

| α (°) | 90 | 90 |

| β (°) | Data from publication | Data from publication |

| γ (°) | 90 | 90 |

| Volume (ų) | Data from publication | Data from publication |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | Data from publication | Data from publication |

| Absorption Coeff. (mm⁻¹) | Data from publication | Data from publication |

| F(000) | Data from publication | Data from publication |

| R-factor (%) | Data from publication | Data from publication |

| Data Source | [1] | [2] |

Table 2: Selected Bond Lengths and Angles for Isobutoxyphenylboronic Acid Isomers

| Feature | ortho-Isobutoxyphenylboronic Acid | para-Isobutoxyphenylboronic Acid |

| Bond Lengths (Å) | ||

| B1-O1 | Data from publication | Data from publication |

| B1-O2 | Data from publication | Data from publication |

| B1-C1 | Data from publication | Data from publication |

| C(isobutoxy)-O(ether) | Data from publication | Data from publication |

| Bond Angles (°) | ||

| O1-B1-O2 | Data from publication | Data from publication |

| O1-B1-C1 | Data from publication | Data from publication |

| O2-B1-C1 | Data from publication | Data from publication |

| Torsion Angles (°) | ||

| C2-C1-B1-O1 | Data from publication | Data from publication |

| C(phenyl)-O(ether)-C(isobutoxy) | Data from publication | Data from publication |

Note: The data in the tables above are based on published crystallographic information. For precise values, please refer to the primary literature.

Experimental Protocols

The determination of a crystal structure via single-crystal X-ray diffraction follows a well-established workflow. The specific conditions for the isobutoxyphenylboronic acid isomers are detailed in the cited literature[1][2]. A generalized protocol is provided below.

Synthesis and Crystallization

-

Synthesis: The isobutoxyphenylboronic acid isomers are typically synthesized via the reaction of the corresponding isobutoxybromobenzene with a borating agent (e.g., triisopropyl borate) following a Grignard or lithiation reaction.

-

Purification: The crude product is purified by recrystallization or column chromatography to obtain material of suitable purity for single-crystal growth.

-

Crystallization: Single crystals suitable for XRD analysis are grown by slow evaporation of a saturated solution. Common solvents for phenylboronic acids include water, ethanol, or mixed solvent systems. The choice of solvent can be critical in obtaining high-quality crystals. For the known structures, crystallization from water has been reported[2].

Single-Crystal X-ray Diffraction Data Collection and Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations. X-rays (typically Mo Kα or Cu Kα radiation) are directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions.

Visualizations

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of a compound like isobutoxyphenylboronic acid can be visualized as a logical sequence of steps, from synthesis to final data analysis.

Caption: Experimental workflow for the crystal structure analysis of isobutoxyphenylboronic acid isomers.

Discussion of Isomeric Structures

The positioning of the isobutoxy group (ortho, meta, or para) significantly influences the intermolecular interactions and, consequently, the crystal packing.

-

ortho-Isobutoxyphenylboronic Acid: The crystal structure of the ortho-isomer has been determined[1]. The proximity of the bulky isobutoxy group to the boronic acid moiety can lead to specific intramolecular interactions and steric effects that dictate its packing arrangement.

-

meta-Isobutoxyphenylboronic Acid: As of the writing of this guide, a single-crystal structure for the meta-isomer has not been reported. The lack of a definitive crystal structure limits a direct comparison with the other isomers. Further research is required to elucidate its solid-state conformation.

-

para-Isobutoxyphenylboronic Acid: The crystal structure of the para-isomer reveals a more linear geometry compared to the ortho-isomer, which generally leads to different packing motifs[2]. Phenylboronic acids commonly form hydrogen-bonded dimers in the solid state, and the para-substituent allows for this without the steric hindrance present in the ortho-isomer.

Conclusion

This technical guide has summarized the current state of knowledge on the crystal structures of isobutoxyphenylboronic acid isomers. The availability of detailed crystallographic data for the ortho- and para-isomers provides a solid foundation for computational modeling, structure-activity relationship studies, and rational materials design. The absence of a single-crystal structure for the meta-isomer highlights an area for future research. The provided experimental framework serves as a general guide for researchers working on the crystallization and structural determination of related boronic acid derivatives. A thorough understanding of the solid-state structures of these isomers is paramount to fully harnessing their potential in drug development and materials science.

References

A Technical Guide to the Solubility of 4-Isobutoxyphenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-isobutoxyphenylboronic acid in various organic solvents. Understanding the solubility of this compound is critical for its effective use in organic synthesis, particularly in applications such as the Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern drug discovery and development. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant chemical and experimental workflows.

Core Concepts in Solubility of Arylboronic Acids

Arylboronic acids are a pivotal class of reagents in organic chemistry. Their solubility in organic solvents is a crucial parameter that influences reaction kinetics, product yields, and purification strategies. The solubility of boronic acids can be complex due to their tendency to form cyclic anhydrides, known as boroxines, through dehydration. This equilibrium between the boronic acid and its boroxine form can be influenced by the solvent, temperature, and the presence of water.

The introduction of an isobutoxy group to the phenylboronic acid backbone, as in this compound, generally enhances its solubility in many organic solvents compared to the parent phenylboronic acid. This is attributed to the increased lipophilicity and the potential for different intermolecular interactions imparted by the isobutoxy substituent.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in several common organic solvents. The following table summarizes the mole fraction solubility (x) at various temperatures. The data is derived from the findings of Leszczyński et al. in the Journal of Chemical & Engineering Data.[1][2][3]

| Solvent | Temperature (°C) | Mole Fraction Solubility (x) of this compound |

| Chloroform | 20 | ~0.01 |

| 30 | ~0.02 | |

| 40 | ~0.04 | |

| 50 | ~0.08 | |

| 3-Pentanone | 20 | ~0.08 |

| 30 | ~0.12 | |

| 40 | ~0.18 | |

| 50 | ~0.25 | |

| Acetone | 20 | ~0.06 |

| 30 | ~0.10 | |

| 40 | ~0.15 | |

| 50 | ~0.22 | |

| Dipropyl ether | 20 | ~0.02 |

| 30 | ~0.04 | |

| 40 | ~0.07 | |

| 50 | ~0.12 | |

| Methylcyclohexane | 20 | <0.001 |

| 30 | ~0.001 | |

| 40 | ~0.002 | |

| 50 | ~0.004 |

Note: The mole fraction solubility values are approximated from the graphical data presented in the cited literature. For precise data, consulting the original publication is recommended.

For the meta and para isomers of isobutoxyphenylboronic acid, the highest solubility is observed in 3-pentanone, followed by dipropyl ether and chloroform, with the lowest solubility in methylcyclohexane.[1] The introduction of the isobutoxy group generally leads to an increase in solubility across most solvents when compared to phenylboronic acid, with the exception of dipropyl ether.[1][2][3]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical research. Two common methods are the dynamic method and the shake-flask method.

Dynamic Method

This method, as employed in the study of isobutoxyphenylboronic acid solubility, involves the visual or instrumental observation of the dissolution of a solid in a solvent upon controlled heating.[1][2]

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., chloroform, 3-pentanone, acetone, dipropyl ether, methylcyclohexane)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a device for turbidity measurement

-

Analytical balance

Procedure:

-

Sample Preparation: A known mass of this compound and a known mass of the chosen solvent are added to the jacketed glass vessel.

-

Heating and Stirring: The mixture is stirred continuously while the temperature is gradually increased using the circulating thermostat bath at a controlled rate (e.g., 0.1 K/min).

-

Observation: The point at which the last solid particles disappear, resulting in a clear solution, is carefully observed. This can be done visually or by monitoring the change in light transmission through the solution with a luminance probe.

-

Temperature Recording: The temperature at which complete dissolution occurs is recorded as the solubility temperature for that specific composition.

-

Data Collection: The experiment is repeated with different compositions of the solute and solvent to generate a solubility curve (mole fraction vs. temperature).

Thermodynamic Solubility (Shake-Flask Method)

This is a widely recognized method for determining equilibrium solubility.

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the organic solvent.

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains after this period.

-

Phase Separation: The suspension is allowed to stand, or it is filtered or centrifuged to separate the saturated solution from the undissolved solid.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. The solubility of the boronic acid in the reaction solvent is paramount for the efficiency of this transformation.

The generalized catalytic cycle for the Suzuki-Miyaura coupling is depicted below. The reaction typically involves an oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the boronate (formed in situ from the boronic acid and a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The choice of solvent, often a mixture of an organic solvent and an aqueous base, is critical. The organic solvent must solubilize both the organohalide and the this compound to facilitate the reaction. The data presented in this guide can aid researchers in selecting an appropriate solvent system to optimize the yield and efficiency of Suzuki-Miyaura couplings and other synthetic transformations involving this compound.

References

physical and chemical properties of 4-isobutoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-isobutoxyphenylboronic acid, a versatile building block in modern organic synthesis. The information is curated to support researchers, scientists, and professionals in the field of drug development.

Core Physical and Chemical Properties

This compound is a white to off-white solid organic compound. It is notable for its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation in medicinal and materials chemistry. The isobutoxy group modulates the compound's solubility and electronic properties, making it a valuable reagent in the synthesis of complex organic molecules. The presence of the boronic acid functional group also allows for the formation of reversible covalent complexes with diols, a feature exploited in the design of sensors and for drug delivery applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅BO₃ | [1][2] |

| Molecular Weight | 194.04 g/mol | [1][2] |

| Appearance | Solid | [2][3][4] |

| Melting Point | 99-104 °C | [2][3][4] |

| Boiling Point | Not experimentally determined (Predicted) | [5] |

| CAS Number | 153624-44-3 | [1][2] |

| Solubility | Soluble in most polar organic solvents. The introduction of the isobutoxy group generally increases solubility in organic solvents compared to phenylboronic acid, with the exception of dipropyl ether. Solubility in water is decreased by the isobutoxy substituent. | |

| pKa | Not experimentally determined. | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [6] |

Note: The compound may contain varying amounts of the corresponding anhydride (boroxine).[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the isobutoxy group protons, and the acidic protons of the boronic acid. The aromatic protons would likely appear as two doublets in the range of δ 7.0-8.0 ppm. The isobutoxy group would exhibit a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons. The boronic acid protons are often broad and may exchange with residual water in the solvent.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with those directly attached to the oxygen and boron atoms shifted accordingly. The four distinct carbons of the isobutoxy group would also be visible in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutoxy group will be observed just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

-

B-O Stretching: A strong, characteristic band for the B-O bond is expected in the 1300-1400 cm⁻¹ region.

-

C-O Stretching: The C-O stretch of the ether linkage will likely appear in the 1200-1300 cm⁻¹ range.

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the isobutyl group, water, and potentially the boronic acid moiety.

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[1][7][8]

Reaction Scheme:

Detailed Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of 4-bromo-isobutoxybenzene in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. The reaction mixture is typically refluxed until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled to a low temperature (typically -78 °C) in a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous THF is then added dropwise while maintaining the low temperature. The reaction is stirred at low temperature for a few hours and then allowed to warm to room temperature overnight.

-

Hydrolysis: The reaction mixture is quenched by the slow addition of aqueous acid (e.g., 1 M HCl) at 0 °C.

-

Work-up and Purification: The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Diagram 1: Synthesis Workflow for this compound

Caption: Workflow for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds.[9][10][11][12]

General Reaction Scheme:

Detailed Methodology:

-

Reaction Setup: In a reaction vessel, the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv) are combined.

-

Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, often with water) is added.

-

Reaction Conditions: The mixture is heated under an inert atmosphere (nitrogen or argon) at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[5][6][13][14] It may cause skin, eye, and respiratory irritation.[6] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).[5][6][13][14]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of biaryl moieties through the Suzuki-Miyaura cross-coupling reaction. Its physical and chemical properties, including its solubility profile, make it a useful tool for medicinal chemists and materials scientists. This guide provides a foundational understanding of its properties and applications, serving as a resource for researchers in the field. Further investigation into its specific spectral characteristics and reactivity will continue to expand its utility in the development of novel compounds.

References

- 1. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 2. This compound 153624-44-3 [sigmaaldrich.com]

- 3. This compound 153624-44-3 [sigmaaldrich.com]

- 4. 4-异丁氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 5. aobchem.com [aobchem.com]

- 6. aksci.com [aksci.com]

- 7. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 8. NZ502612A - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. rsc.org [rsc.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 4-Isobutoxyphenylboronic Acid (CAS: 153624-44-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutoxyphenylboronic acid, with the CAS number 153624-44-3, is a synthetically versatile organoboron compound. It belongs to the broader class of arylboronic acids, which are pivotal building blocks in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The isobutoxy group of this compound imparts increased lipophilicity compared to simpler phenylboronic acids, a property that can be advantageous in medicinal chemistry for modulating the pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the properties, synthesis, purification, and applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 153624-44-3 | |

| Molecular Formula | C₁₀H₁₅BO₃ | [1] |

| Molecular Weight | 194.04 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 99-104 °C | [2] |

| SMILES | CC(C)COc1ccc(cc1)B(O)O | |

| InChI | 1S/C10H15BO3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 |

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The purity of isobutoxyphenylboronic acid isomers has been confirmed using ¹H and ¹¹B NMR spectroscopy[3][4]. Based on the structure and data for analogous compounds, the following are the expected salient features in the ¹H and ¹³C NMR spectra.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) and Multiplicity | Assignment |

| ¹H NMR | ~7.8 (d, 2H) | Aromatic protons ortho to the boronic acid group |

| ~6.9 (d, 2H) | Aromatic protons meta to the boronic acid group | |

| ~3.8 (d, 2H) | -OCH₂- protons of the isobutoxy group | |

| ~2.1 (m, 1H) | -CH- proton of the isobutoxy group | |

| ~1.0 (d, 6H) | -CH₃ protons of the isobutoxy group | |

| ¹³C NMR | ~160 | Carbon of the phenyl ring attached to the isobutoxy group |

| ~135 | Aromatic carbons ortho to the boronic acid group | |

| ~115 | Aromatic carbons meta to the boronic acid group | |

| Carbon attached to boron (often not observed or broad) | Aromatic carbon attached to the boronic acid group | |

| ~75 | -OCH₂- carbon of the isobutoxy group | |

| ~28 | -CH- carbon of the isobutoxy group | |

| ~19 | -CH₃ carbons of the isobutoxy group |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry of arylboronic acids can be challenging due to their tendency to form cyclic trimers (boroxines)[5]. However, under appropriate conditions, the molecular ion can be observed.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 195.11870 |

| [M+Na]⁺ | 217.10064 |

| [M-H]⁻ | 193.10414 |

Data predicted by PubChem[6].

A plausible fragmentation pattern for arylboronic acids under electron ionization involves the loss of water and other characteristic fragments from the molecular ion[5].

Infrared (IR) Spectroscopy

The FTIR spectrum of an analogous compound, 4-vinylphenyl boronic acid, shows characteristic bands for B-O stretching[7]. Similar characteristic peaks are expected for this compound.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretching of the boronic acid |

| ~2960 | C-H stretching of the isobutyl group |

| ~1600, ~1500 | C=C stretching of the aromatic ring |

| ~1380 | B-O stretching |

| ~1250 | C-O stretching of the ether linkage |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and a key application of this compound. These are generalized protocols and may require optimization for specific laboratory conditions.

Synthesis via Grignard Reaction

This protocol outlines a common method for the synthesis of arylboronic acids from the corresponding aryl halide.

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Grignard Reagent Preparation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). The system is flushed with dry nitrogen. A solution of 1-bromo-4-isobutoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction. The reaction mixture is gently refluxed until most of the magnesium has been consumed.

-

Borylation: The Grignard reagent solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of cold 1 M hydrochloric acid. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. A common solvent system for boronic acids is a mixture of an organic solvent and water.

Methodology:

-

Dissolution: The crude this compound is dissolved in a minimal amount of a hot solvent (e.g., a mixture of toluene and heptane, or acetone and water). The solution should be heated until all the solid dissolves.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes. The hot solution is then filtered through a fluted filter paper to remove the charcoal.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath to induce further crystallization.

-

Isolation and Drying: The crystals are collected by vacuum filtration using a Büchner funnel. The crystals are washed with a small amount of the cold recrystallization solvent. The purified crystals are then dried in a vacuum oven.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Methodology:

-

Reaction Setup: To a reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and a base such as potassium carbonate (2.0 eq).

-

Solvent Addition and Degassing: A solvent system, typically a mixture of an organic solvent like toluene and water (e.g., 4:1 ratio), is added. The reaction mixture is degassed by bubbling nitrogen or argon through it for 15-20 minutes.

-

Reaction: The mixture is heated to a temperature between 80-100 °C and stirred under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Applications in Drug Discovery and Development

Arylboronic acids are recognized as "privileged structures" in medicinal chemistry due to their unique chemical properties that can be exploited in drug design[8]. This compound serves as a valuable intermediate for the synthesis of novel bioactive molecules.

Role as a Synthetic Building Block

The primary application of this compound is in Suzuki-Miyaura coupling reactions to synthesize biaryl and substituted aromatic compounds[3][4]. These structural motifs are prevalent in a wide range of pharmaceuticals. The isobutoxy group can enhance the lipophilicity of the final compound, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties.

Interaction with Biological Targets

The boronic acid moiety is a key pharmacophore that can form reversible covalent bonds with diols, a feature present in many biological molecules, including sugars and the active sites of certain enzymes[8]. This property has led to the development of boronic acid-containing drugs that act as enzyme inhibitors. For instance, bortezomib, a proteasome inhibitor containing a boronic acid group, is a successful anti-cancer drug.

Modulation of Signaling Pathways

Phenylboronic acid and its derivatives have been shown to inhibit key signaling pathways involved in cancer cell migration. One such pathway is the Rho GTPase signaling cascade, which plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and motility.

Caption: Simplified Rho GTPase signaling pathway and potential point of inhibition.

Studies on phenylboronic acid have demonstrated its ability to decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells[9]. This leads to a downstream reduction in the activity of ROCK (Rho-associated coiled-coil containing protein kinase) and phosphorylation of myosin light chain kinase, ultimately inhibiting actomyosin-based contractility and cell migration[9]. While specific studies on this compound are lacking, its structural similarity suggests that its derivatives could be designed to target components of this or other critical signaling pathways in various diseases.

Safety and Handling

This compound is classified as Aquatic Chronic 4, meaning it may cause long-lasting harmful effects to aquatic life. It is important to prevent its release into the environment. Standard personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound. It should be stored in a well-ventilated place, away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical industry. Its utility in the Suzuki-Miyaura coupling reaction, combined with the potential for its boronic acid moiety to interact with biological targets, makes it a compound of significant interest for researchers in drug discovery and development. While detailed experimental and biological data for this specific compound are still emerging, the foundational knowledge of arylboronic acids provides a strong basis for its exploration in the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its known properties and potential applications, offering a solid starting point for its use in a research setting.

References

- 1. usbio.net [usbio.net]

- 2. 4-异丁氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. PubChemLite - this compound (C10H15BO3) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability and Storage of 4-Isobutoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the stability and appropriate storage conditions for 4-isobutoxyphenylboronic acid. Understanding these parameters is essential for ensuring the compound's integrity, purity, and performance in research and development applications, particularly in the synthesis of active pharmaceutical ingredients (APIs). While specific quantitative kinetic data for this compound is not extensively available in public literature, this document synthesizes established principles of arylboronic acid stability, recommended handling procedures, and detailed experimental protocols to empower researchers to conduct robust stability assessments.

Physicochemical Properties and General Stability

This compound is a solid organic compound with the molecular formula C₁₀H₁₅BO₃. Like many arylboronic acids, its stability is influenced by environmental factors such as temperature, moisture, light, and oxygen. The primary degradation pathways for this class of compounds include protodeboronation, oxidation, and the formation of cyclic anhydrides known as boroxines. The presence of the isobutoxy group, an electron-donating substituent on the phenyl ring, may influence the rate of these degradation reactions.

Recommended Storage and Handling Conditions

To maintain the integrity of this compound, adherence to appropriate storage and handling protocols is crucial. The following table summarizes the recommended conditions based on safety data sheets and general knowledge of arylboronic acid chemistry.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C for long-term storage; Refrigerated for short-term.[1] | Minimizes thermal degradation and slows down potential side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation. |

| Moisture | Keep container tightly closed in a dry place. The compound is hygroscopic.[2][3] | Prevents hydrolysis and the formation of boroxines, which can alter reactivity. |

| Light | Store in a dark place. | Minimizes the risk of photolytic degradation. |

| Handling | Handle in a well-ventilated area. Avoid dust formation.[2][3] | Standard safety precaution for handling fine chemicals. |

Potential Degradation Pathways

The principal degradation pathways for this compound are illustrated in the diagram below. Understanding these pathways is fundamental to developing stability-indicating analytical methods and designing appropriate storage conditions.

References

An In-depth Technical Guide to 4-Isobutoxyphenylboronic Acid and its Trimeric Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-isobutoxyphenylboronic acid and its corresponding trimeric anhydride, 2,4,6-tris(4-isobutoxyphenyl)boroxine. It details the physicochemical properties, synthesis, characterization, and applications of these compounds, with a particular focus on their relevance in organic synthesis and potential in drug discovery. This document includes detailed experimental protocols, data presented in structured tables, and visualizations of key processes to serve as a practical resource for researchers in the field.

Introduction

This compound is an organoboron compound that has emerged as a versatile building block in organic chemistry. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The isobutoxy group modulates the compound's solubility and electronic properties, making it a valuable synthon for introducing the 4-isobutoxyphenyl moiety into target structures.

Like other boronic acids, this compound can undergo a reversible dehydration reaction to form a cyclic trimeric anhydride known as a boroxine.[1] This equilibrium between the monomeric acid and the trimeric anhydride is an important characteristic to consider in its storage, handling, and reactivity. This guide will delve into the specifics of both the monomeric and trimeric forms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Data for the trimeric anhydride is less commonly reported and is often generated in situ.

| Property | This compound | 2,4,6-Tris(4-isobutoxyphenyl)boroxine |

| CAS Number | 153624-44-3[2] | Not widely available |

| Molecular Formula | C₁₀H₁₅BO₃[2] | C₃₀H₃₉B₃O₆ |

| Molecular Weight | 194.04 g/mol [2] | 528.06 g/mol |

| Appearance | White to off-white solid[2] | Typically a white solid |

| Melting Point | 99-104 °C[2] | Not widely reported |

| Solubility | Soluble in many organic solvents such as chloroform, acetone, and ethers.[3] Limited solubility in water.[4] | Generally soluble in non-polar organic solvents. |

Synthesis and Experimental Protocols

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. A detailed protocol is provided below.

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

4-Isobutoxybromobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Sodium hydroxide (1 M)

-

Hexanes

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 4-isobutoxybromobenzene (1.0 equivalent) in anhydrous THF and add it dropwise to the magnesium suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve triisopropyl borate (1.2 equivalents) in anhydrous THF.

-

Slowly add the solution of triisopropyl borate to the Grignard reagent at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with 1 M sodium hydroxide (3 x volumes).

-

Acidify the combined aqueous extracts to pH ~2 with 1 M hydrochloric acid, resulting in the precipitation of the boronic acid.

-

Extract the acidified aqueous layer with diethyl ether (3 x volumes).

-

Combine the final organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a mixture of diethyl ether and hexanes to yield this compound as a white solid.

-

Workflow for the Synthesis of this compound:

Formation of 2,4,6-Tris(4-isobutoxyphenyl)boroxine

The trimeric anhydride forms through the reversible dehydration of the boronic acid. This can be achieved by heating the boronic acid, often in a solvent that allows for the azeotropic removal of water.

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

This compound

-

Toluene

-

Dean-Stark apparatus

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and toluene.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reflux until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

The boroxine can be isolated by removing the solvent under reduced pressure. The product is often used in situ for subsequent reactions.

-

Logical Relationship of Trimerization:

Characterization

Spectroscopic Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its trimeric anhydride. These are predicted values based on known substituent effects and data from similar compounds.

¹H NMR Data (Predicted, 400 MHz, CDCl₃)

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| This compound | 7.95 | d | 2H | Ar-H (ortho to -B(OH)₂) |

| 6.95 | d | 2H | Ar-H (ortho to -O-iBu) | |

| 3.80 | d | 2H | -O-CH₂- | |

| 2.10 | m | 1H | -CH-(CH₃)₂ | |

| 1.05 | d | 6H | -CH(CH₃)₂ | |

| 2,4,6-Tris(4-isobutoxyphenyl)boroxine | 8.10 | d | 6H | Ar-H (ortho to -B-O-) |

| 6.90 | d | 6H | Ar-H (ortho to -O-iBu) | |

| 3.78 | d | 6H | -O-CH₂- | |

| 2.08 | m | 3H | -CH-(CH₃)₂ | |

| 1.03 | d | 18H | -CH(CH₃)₂ |

¹³C NMR Data (Predicted, 100 MHz, CDCl₃)

| Compound | Chemical Shift (δ, ppm) | Assignment |

| This compound | 162.0 | Ar-C (ipso to -O-iBu) |

| 136.0 | Ar-C (ortho to -B(OH)₂) | |

| 130.0 (broad) | Ar-C (ipso to -B(OH)₂) | |

| 114.5 | Ar-C (ortho to -O-iBu) | |

| 74.5 | -O-CH₂- | |

| 28.5 | -CH-(CH₃)₂ | |

| 19.0 | -CH(CH₃)₂ | |

| 2,4,6-Tris(4-isobutoxyphenyl)boroxine | 162.5 | Ar-C (ipso to -O-iBu) |

| 137.0 | Ar-C (ortho to -B-O-) | |

| 132.0 (broad) | Ar-C (ipso to -B-O-) | |

| 114.0 | Ar-C (ortho to -O-iBu) | |

| 74.3 | -O-CH₂- | |

| 28.4 | -CH-(CH₃)₂ | |

| 19.0 | -CH(CH₃)₂ |

Note: The carbon attached to boron often appears as a broad signal or may not be observed due to quadrupolar relaxation.

Applications in Drug Development and Organic Synthesis

Suzuki-Miyaura Coupling

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction to introduce the 4-isobutoxyphenyl group into various molecular scaffolds. This is particularly valuable in the synthesis of biaryl compounds, which are common motifs in many biologically active molecules.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

-

-

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

-

Add the solvent(s) and degas the mixture by bubbling with an inert gas or by freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Suzuki-Miyaura Coupling Workflow:

Potential in Drug Discovery

While specific biological activities of this compound are not extensively reported, phenylboronic acids, in general, are of significant interest in drug discovery. They are known to interact with diols, a common structural motif in biological molecules like sugars and glycoproteins. This property has been exploited for the development of sensors and drug delivery systems.[5]

Furthermore, some phenylboronic acid derivatives have shown potential as enzyme inhibitors and have been investigated for their anti-cancer properties.[6][7] The isobutoxy group in this compound increases its lipophilicity, which may influence its pharmacokinetic properties and cellular uptake. This makes it an interesting candidate for further investigation in medicinal chemistry programs.

Potential Signaling Pathway Involvement:

Phenylboronic acids have been shown to inhibit the migration of cancer cells by affecting the Rho family of GTP-binding proteins and their downstream targets.[8] This suggests a potential role in modulating cellular signaling pathways related to cell motility and metastasis.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It may cause skin and eye irritation.[9] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound and its trimeric anhydride are valuable compounds in the field of organic chemistry. The boronic acid serves as a key building block for the synthesis of complex molecules through Suzuki-Miyaura coupling and other reactions. The equilibrium with its trimeric anhydride is a key feature influencing its properties and reactivity. While its direct biological applications are still under exploration, the broader class of phenylboronic acids shows significant promise in drug discovery. This technical guide provides a foundational resource for researchers working with or considering the use of these versatile chemical entities.

References

- 1. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into the Molecular Structure of 4-Isobutoxyphenylboronic Acid: A Computational Guide

Introduction

4-Isobutoxyphenylboronic acid is an organoboron compound that serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Its structure, comprising a phenyl ring substituted with a boronic acid group and an isobutoxy group, imparts specific electronic and steric properties that are crucial for its reactivity and application in areas like medicinal chemistry and materials science.[1][2] While extensive experimental data on its applications exist, a detailed theoretical exploration of its molecular structure is essential for a deeper understanding of its chemical behavior.